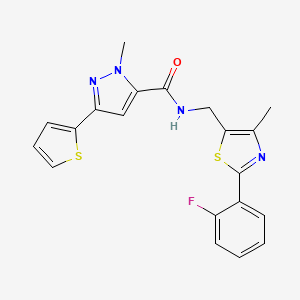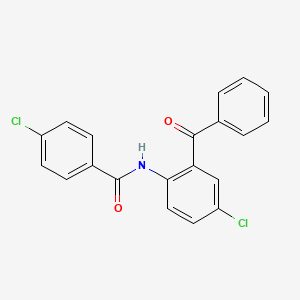
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride: is a synthetic organic compound that features a pyridine ring, a thioether linkage, and a tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an appropriate halogenated precursor to form the pyridin-2-ylthio group.
Introduction of the Tolyl Group: The next step involves the reaction of the intermediate with m-tolyl alcohol under suitable conditions to introduce the tolyloxy group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and tolyloxy groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)butan-2-ol hydrochloride: Similar structure but with a butanol backbone instead of a propanol backbone.
Uniqueness
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to the specific positioning of the tolyloxy group and the length of the carbon chain. These structural features can influence the compound’s reactivity, binding properties, and overall efficacy in its applications.
Propriétés
IUPAC Name |
1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJQAUDMUKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
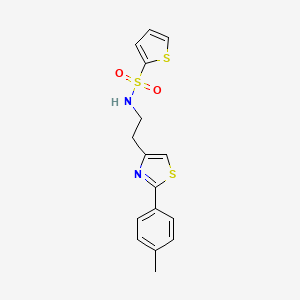



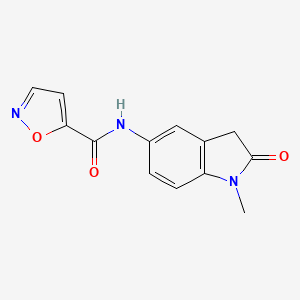
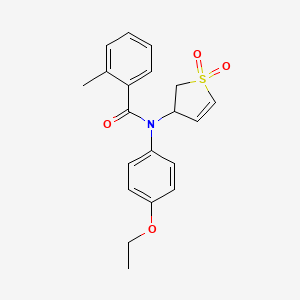
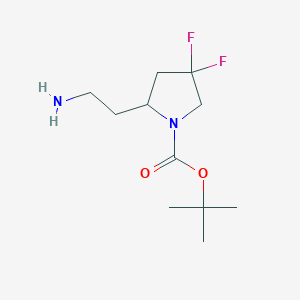
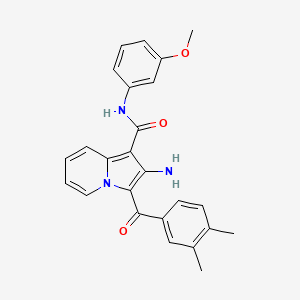
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
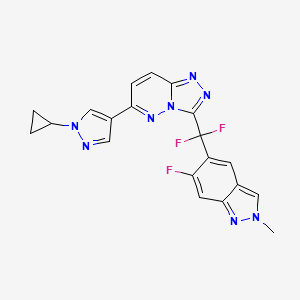
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)
